molecular formula C9H10O2 B195844 2,3-Dimethylbenzoic acid CAS No. 603-79-2

2,3-Dimethylbenzoic acid

Cat. No.: B195844
CAS No.: 603-79-2
M. Wt: 150.17 g/mol
InChI Key: RIZUCYSQUWMQLX-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dimethylbenzoic acid involves the reaction of ortho-xylene with carbon dioxide in the presence of aluminum chloride and N-butylimidazole under an inert atmosphere. The reaction is carried out in a PTFE-lined autoclave at 40°C for 48 hours under a pressure of 6 MPa. After the reaction, the product is extracted and purified to obtain this compound with a yield of approximately 81.3% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
2,3-Dimethylbenzoic acid serves as a key intermediate in the synthesis of various organic compounds. It can undergo reactions such as acylation and esterification, making it valuable in producing pharmaceuticals and agrochemicals.

Example Reactions:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Used in Friedel-Crafts reactions to introduce acyl groups into aromatic compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Product
EsterificationReaction with alcoholsMethyl 2,3-dimethylbenzoate
AcylationFriedel-Crafts acylation2,3-Dimethylbenzoyl chloride

Materials Science

Polymer Additive:
this compound is used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the performance of materials used in coatings and plastics.

Stabilizer for Plastics:
The compound acts as a stabilizer against ultraviolet degradation in plastics, thus extending the lifespan of products exposed to sunlight.

Biological Applications

Pesticide Development:
Research indicates that this compound exhibits binding affinity with specific proteins in pests such as the alfalfa plant bug (Adelphocoris lineolatus), suggesting potential applications in developing pest control agents .

Pharmacological Research:
Studies have explored its role in drug development due to its ability to interact with biological targets. This interaction can lead to the design of new therapeutic agents.

Case Study: Binding Affinity
A study demonstrated that this compound binds effectively to antenna-specific odorant-binding proteins, indicating its potential use in creating environmentally friendly pest repellents .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments indicate that while it possesses some irritant properties (skin and eye irritation), its overall risk profile is manageable when handled appropriately .

Table 2: Toxicological Data Overview

EndpointResult
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritation (H335)

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its binding affinity with odorant-binding proteins suggests a role in modulating olfactory responses in certain insects. In medicinal chemistry, its derivatives interact with specific receptors and enzymes, leading to therapeutic effects in various neurological and psychological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and binding properties. This positional isomerism results in distinct physical and chemical properties compared to other dimethylbenzoic acids. For example, the binding affinity with specific proteins and the reactivity in substitution reactions can vary significantly based on the position of the methyl groups .

Biological Activity

2,3-Dimethylbenzoic acid (C₉H₁₀O₂), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, highlighting its antimicrobial, anticancer, and immunomodulatory properties.

Chemical Structure and Properties

This compound features a benzene ring with two methyl groups located at the 2 and 3 positions. Its molecular structure can be represented as follows:

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 99-06-9

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed various compounds, including derivatives of benzoic acid, for their effectiveness against pathogenic bacteria and fungi. The results demonstrated that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 0.06 μg/mL against Vibrio cholerae, indicating strong antimicrobial potential .

Compound MIC (μg/mL) Target Organism
2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid0.06Vibrio cholerae
Other derivatives0.12 to 16Various fungi and bacteria

Anticancer Activity

The anticancer effects of this compound have been explored in several studies. Notably, MTT assays conducted on cancer cell lines such as A549 (lung cancer), B16F10 (melanoma), Caski (cervical cancer), and HepG2 (liver cancer) revealed dose-dependent growth inhibition. Morphological changes consistent with apoptosis were observed in treated cells .

Key Findings:

  • Cell Lines Tested : A549, B16F10, Caski, HepG2
  • Mechanism of Action : Induction of apoptosis confirmed through staining techniques.
  • IC50 Values : Specific IC50 values were not disclosed but indicated significant suppression of cell growth.

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential immunomodulatory effects. The enhancement of lymphocyte proliferation suggests that this compound may play a role in modulating immune responses .

Case Studies and Research Findings

A comprehensive study involving the synthesis of various derivatives of benzoic acid highlighted the biological evaluation of these compounds. The study utilized molecular docking techniques to predict binding affinities to specific biological targets related to cancer and inflammation pathways .

Summary of Research Findings:

  • Molecular Docking : Some derivatives displayed optimal binding affinities to kinases involved in diuretic activity.
  • In Vitro Studies : Various derivatives were tested for cytotoxicity on MDCK cells with minimal toxicity reported.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,3-dimethylbenzoic acid, and how is purity ensured during purification?

The synthesis involves alkylation of a benzoic acid precursor followed by hydrolysis. After reaction completion, the crude product is dissolved in sodium hydroxide to remove insoluble impurities, and the filtrate is acidified to precipitate the purified compound. Recrystallization using ethanol or methanol enhances purity, with yields typically monitored via HPLC or melting point analysis (169–172°C) .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl group positions (δ ~2.3 ppm for CH₃) and the carboxylic proton (δ ~12 ppm). Infrared (IR) spectroscopy confirms the carboxylic acid group (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹). X-ray crystallography resolves crystal packing and intermolecular hydrogen bonding patterns .

Q. How are physical properties like boiling point and vapor pressure determined experimentally?

Boiling point (281.5±9.0°C) is measured using distillation under reduced pressure, while vapor pressure (0.0±0.6 mmHg at 25°C) is determined via thermogravimetric analysis or gas saturation methods. Differential Scanning Calorimetry (DSC) quantifies enthalpy of vaporization (55.0±3.0 kJ/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to avoid skin/eye contact and inhalation of dust. Storage in airtight containers prevents moisture absorption. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict crystal structures and intermolecular interactions of this compound?

Crystal energy landscape calculations using atom-atom potentials (e.g., SCDS-Pixel method) model hydrogen bonding and van der Waals interactions. Density Functional Theory (DFT) optimizes molecular geometry, while lattice energy comparisons validate predicted polymorphs .

Q. What methodologies quantify this compound’s binding affinity to insect odorant-binding proteins (OBPs)?

Fluorescence displacement assays using 1-N-phenylnaphthylamine (NPN) as a probe measure competitive binding to Adelphocoris lineolatus OBPs. Molecular docking (AutoDock Vina) predicts binding poses, with binding energies correlated to experimental IC₅₀ values .

Q. How do physiologically-based toxicokinetic (PBTK) models simulate urinary excretion of this compound in occupational exposure studies?

PBTK models integrate partition coefficients, metabolic rates (e.g., hepatic clearance), and renal excretion parameters. Hemimellitene exposure data from rats or humans are used to predict urinary metabolite kinetics, validated via LC-MS/MS quantification of 2,3-dimethylhippuric acid isomers .

Q. What experimental approaches evaluate this compound’s role in plant-insect interactions?

Electrophysiological assays (e.g., electroantennography) test insect antennal responses to volatile blends containing this compound. Behavioral assays (Y-tube olfactometers) assess attraction/repulsion, while RNAi silencing of OBPs validates functional roles .

Q. How does the carboxylation mechanism of this compound with CO₂ proceed under Lewis acid catalysis?

In situ FT-IR spectroscopy tracks CO₂ insertion into the aromatic ring. DFT calculations identify transition states, while isotopic labeling (¹³CO₂) confirms regioselectivity. Catalytic systems like AlCl₃ enhance yields by stabilizing carboxylation intermediates .

Q. Why do urinary excretion rates of this compound isomers differ between acute and chronic hemimellitene exposure?

Chronic exposure upregulates cytochrome P450 enzymes (e.g., CYP2E1), increasing metabolic conversion of hemimellitene to this compound. Compartmental pharmacokinetic models differentiate first-pass metabolism from renal clearance dynamics .

Properties

IUPAC Name

2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZUCYSQUWMQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209061
Record name 2,3-Dimethylbenzoic acid
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Molecular Weight

150.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-79-2
Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-DIMETHYLBENZOIC ACID
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Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-dimethylbenzoic acid
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Synthesis routes and methods

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.5 grams (0.150 mol) of 2,3-xylyl formate. Further N-methyl pyrrolidone of 1.0 mol, a complex compound of diethyl acetone-dicarboxylate-cobalt of 0.036 mol and potassium bromate of 0.070 mol per mol of 2,3-xylyl formate, are added into the autoclave. Carbon monoxide is introduced into the autoclave under pressure, and the reaction is conducted at 270° C. for 2.0 hours, the maximum pressure being about 430 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 2,3-xylyl formate is distilled off. Further distillation of the product liquor gives 9.60 grams (0.064 mol) of 2,3-dimethyl benzoic acid. This yield corresponds to a conversion of 42.7% based on the starting formic acid ester.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid
2,3-Dimethylbenzoic acid

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